

3-Acetamido-6-nitrochromen-2-one chemical structure and properties

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Compound of Interest

Compound Name: 3-Acetamido-6-nitrochromen-2-one

Cat. No.: B8811685

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An In-depth Technical Guide to 3-Acetamido-6-nitrochromen-2-one

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **3-Acetamido-6-nitrochromen-2-one**, a derivative of coumarin. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identity

3-Acetamido-6-nitrochromen-2-one is a synthetic organic compound belonging to the chromen-2-one (coumarin) class.^[1] Its core structure is a benzopyrone, which is substituted with an acetamido group at position 3 and a nitro group at position 6.^[1] The presence of the electron-withdrawing nitro group and the acetamido group significantly influences the molecule's electronic properties, reactivity, and biological potential.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	N-(6-nitro-2-oxochromen-3-yl)acetamide	[1]
CAS Number	787-63-3	[1]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₅	[1]
Molecular Weight	248.19 g/mol	[1]
Canonical SMILES	<chem>CC(=O)NC1=CC2=C(C=CC(=C2)--INVALID-LINK--[O-])OC1=O</chem>	[1]

| InChI Key | XFJUNGZIABENHT-UHFFFAOYSA-N |[\[1\]](#) |

Physicochemical and Spectroscopic Properties

While comprehensive crystallographic data for this specific compound is not publicly available, analysis of analogous structures provides insight into its geometry. The core chromen-2-one scaffold is expected to be nearly planar.[\[1\]](#)

Table 2: ¹H-NMR Spectral Data

Protons	Chemical Shift (δ, ppm)	Multiplicity	Reference
Acetamido (CH ₃)	2.15–2.20	Singlet	[1]
Acetamido (NH)	8.30–8.50	Broad Peak	[1]
H-5	7.85–7.90	Doublet (J = 8.5 Hz)	[1]
H-7	7.45–7.50	Doublet of doublets (J = 8.5, 2.0 Hz)	[1]

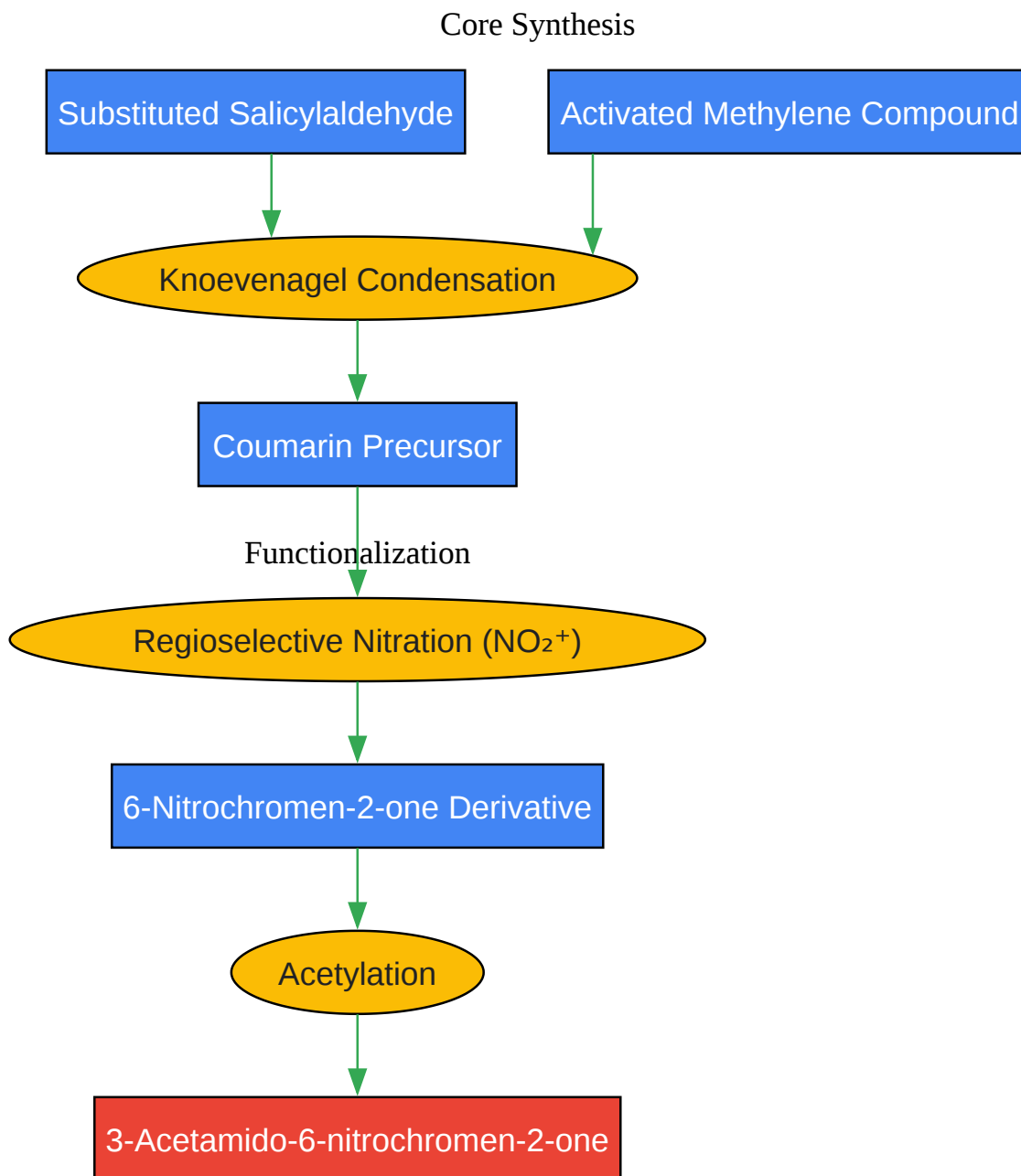
| H-8 | 7.95–8.00 | Doublet (J = 2.0 Hz) |[\[1\]](#) |

Chemical Reactivity and Synthesis

The compound's reactivity is dictated by its functional groups. The acetamido group can undergo condensation reactions, while the electron-withdrawing nitro group facilitates nucleophilic substitution on the aromatic ring and can be reduced to an amine, altering the compound's properties.^[1]

Synthetic Pathway Overview

The synthesis of **3-Acetamido-6-nitrochromen-2-one** is a multi-step process. A common strategy involves the formation of the coumarin core, followed by regioselective nitration and the introduction of the acetamido group.^[1] Microwave-assisted methods have been shown to improve yields and reduce reaction times for the synthesis of related coumarin derivatives.^[1]



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Caption: General synthetic workflow for **3-Acetamido-6-nitrochromen-2-one**.

Experimental Protocol: Representative Synthesis

The following is a representative protocol based on established methodologies for synthesizing substituted coumarins.[1]

Step 1: Synthesis of 3-Amino-6-nitrochromen-2-one (Precursor)

- **Reaction Setup:** In a round-bottom flask, dissolve 5-nitrosalicylaldehyde (1 eq.) and N-acetylglycine (1.2 eq.) in acetic anhydride (5 mL per gram of aldehyde).
- **Catalyst Addition:** Add anhydrous sodium acetate (0.8 eq.) as a catalyst.
- **Reaction:** Heat the mixture under reflux at 140-150°C for 4-6 hours with constant stirring.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
- **Isolation:** The precipitated solid is filtered, washed thoroughly with water to remove impurities, and dried.
- **Purification:** Recrystallize the crude product from ethanol or acetic acid to yield the **3-acetamido-6-nitrochromen-2-one**.

Step 2: Characterization

- The final product's identity and purity should be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Biological Activity and Potential Applications

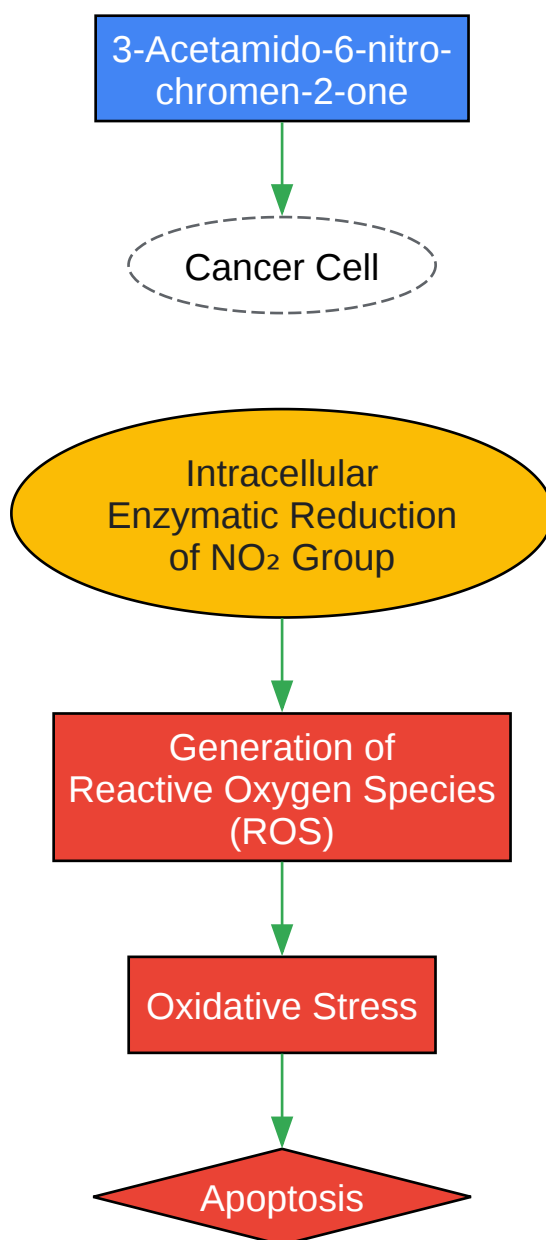
Antitumor Activity

Derivatives of chromen-2-one are recognized for their wide range of pharmacological effects, including significant antitumor properties.[1][2] Research has indicated that compounds from this class show promising activity against liver carcinoma cell lines, such as HEPG2-1.[1][2][3] While specific IC₅₀ values for **3-Acetamido-6-nitrochromen-2-one** are not available in the cited literature, related brominated coumarin derivatives have demonstrated potent activity, with IC₅₀ values as low as 2.70 μM against HEPG2-1 cells.[2][3] This suggests that **3-Acetamido-6-**

nitrochromen-2-one may serve as a valuable lead compound for the development of novel anticancer agents.^[1]

Proposed Mechanism of Action

The biological activity of many nitroaromatic compounds is linked to the nitro group, which can act as both a pharmacophore and a toxicophore.^[4] Inside a cell, the nitro group can undergo enzymatic reduction, leading to the formation of nitro radical anions and other reactive oxygen species (ROS).^[4] This surge in oxidative stress can disrupt cellular functions and ultimately trigger apoptosis (programmed cell death), contributing to the compound's cytotoxic effects against cancer cells.^[4]



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Caption: Hypothetical signaling pathway for nitro-coumarin induced cytotoxicity.

Other Potential Applications

Beyond oncology, this class of compounds has potential applications in other areas:

- Antimicrobial Agents: The nitro group is a key feature in many antimicrobial drugs, suggesting potential activity against bacteria or fungi.[4]

- Chemical Research: Its defined structure makes it a useful tool for studying reaction mechanisms and developing novel synthetic methods.[\[1\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to evaluate the antitumor activity of a compound against a cancer cell line like HEPG2-1.

- Cell Culture: Culture HEPG2-1 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
- Compound Treatment: Prepare serial dilutions of **3-Acetamido-6-nitrochromen-2-one** in the culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.

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